molecular formula C11H11N3O B7478150 2-methyl-N-(1H-pyrazol-4-yl)benzamide

2-methyl-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B7478150
M. Wt: 201.22 g/mol
InChI Key: ADYDDAXFNUUBEG-UHFFFAOYSA-N
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Description

2-methyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound built on a pyrazole-benzamide scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. While the specific biological profile of this exact compound is a subject for ongoing research, analogues within this chemical class have demonstrated significant research value. Pyrazole-benzamide derivatives are frequently investigated as core structures in the discovery and development of new therapeutic agents due to their versatility in interacting with various biological targets . For instance, structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as potent antiproliferative agents in pancreatic cancer cell lines (MIA PaCa-2) and are studied as a new class of autophagy modulators that disrupt mTORC1 signaling pathways . Other research efforts have fused pyrazole and benzamide motifs with other heterocycles to create conjugates evaluated as inhibitor candidates for enzymes like xanthine oxidase, which is a target in conditions such as gout . Furthermore, the pyrazole nucleus itself is a privileged structure in drug discovery, found in compounds with a wide range of reported activities, including antimicrobial, anti-inflammatory, and anticancer effects . This makes this compound a compound of interest for researchers exploring structure-activity relationships (SAR), screening for new bioactive molecules, and developing novel small-molecule probes for biological systems. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)11(15)14-9-6-12-13-7-9/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYDDAXFNUUBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Application/Activity Reference
This compound C₁₂H₁₁N₃O 2-methyl, N-(1H-pyrazol-4-yl) Not explicitly stated N/A
Cpd-2 (6-tert-butyl-N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)nicotinamide) C₂₁H₂₁N₅O 6-tert-butyl, imidazo[1,2-a]pyridine core CLK kinase inhibition
Cpd-3 (4-(1-hydroxy-2-methylpropan-2-yl)-N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)benzamide) C₁₉H₁₈N₄O₂ Hydroxy-isopropyl, imidazo[1,2-a]pyridine CLK kinase inhibition
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) C₁₅H₁₅NO₂ 3-isopropoxy phenyl Pesticide (fungicide)
2-Chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide C₁₂H₁₂ClN₃O₂ 2-chloro, 4-pyrazol-1-yl, hydroxyethyl Irritant (hazard class)
2-Bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide C₁₄H₁₄BrN₃O₂ 2-bromo, oxolane-substituted pyrazole Unknown (structural analog)

Structural Modifications and Functional Implications

Pyrazole Substitution: The target compound’s pyrazol-4-yl group is shared with Cpd-2 and Cpd-3, which are CLK kinase inhibitors. In contrast, 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide () places the pyrazole at the 4-position of the benzene ring, introducing steric and electronic differences that may alter biological activity .

Benzamide Core Modifications: The 2-methyl group in the target compound and mepronil () may influence lipophilicity and metabolic stability. Mepronil’s isopropoxy group at the 3-position enhances its pesticidal activity, likely by improving target-site binding or environmental persistence .

Heterocyclic Additions :

  • Cpd-2 and Cpd-3 incorporate imidazo[1,2-a]pyridine rings, which are absent in the target compound. These extended aromatic systems may improve kinase inhibition by interacting with hydrophobic pockets in enzyme binding sites .

Preparation Methods

Synthetic Pathway

This method involves sequential synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (5 ) and methyl (Z)-3-(N′-hydroxycarbamimidoyl)benzoate (9 ), followed by cyclization to form a 1,2,4-oxadiazole bridge.

Key Steps:

  • Claisen Condensation: Ethyl difluoroacetate reacts with ethyl acetate in toluene under basic conditions to form β-keto ester intermediate 2 .

  • Cyclization: Intermediate 2 undergoes cyclization with hydrazine hydrate at 60°C to yield pyrazole ester 3 , hydrolyzed to carboxylic acid 5 .

  • Oxadiazole Formation: Carboxylic acid 5 couples with amidoxime 9 via Dean-Stark trap-assisted dehydration, forming oxadiazole 10 .

Reaction Conditions:

  • Cyclization Temperature: 60°C maximizes yield (85.3%) by enhancing nucleophilic activity of the hydrazone intermediate.

  • Catalyst: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitates amide bond formation in the final step.

Yield Comparison Across Steps

StepIntermediateYield (%)
12 72
25 68
310 85
4Final Product78

Advantages:

  • Introduces structural diversity via oxadiazole spacers, enhancing biological activity.

  • Scalable to gram quantities with consistent purity (>95% by HPLC).

Microwave-Assisted Solvent-Free Synthesis

Mechanochemical Approach

Microwave irradiation (300 W, 120°C) accelerates the reaction between 2-methylbenzoic acid and 4-amino-1H-pyrazole in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Solvent-free conditions reduce purification complexity and reaction time.

Optimization:

  • Irradiation Time: 10 minutes achieves 88% yield, compared to 6 hours under conventional heating.

  • Catalyst Loading: 1.2 equivalents of HATU optimal for minimizing side products.

Characterization:

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 167.8 (C=O), 148.2 (pyrazole-C), 134.5–126.3 (Ar-C), 21.1 (CH₃).

Enzymatic Amidation Using Lipase Catalysts

Green Chemistry Approach

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amidation of 2-methylbenzoic acid with 4-amino-1H-pyrazole in tert-butanol at 50°C. The enzyme’s regioselectivity avoids protection/deprotection steps required in chemical methods.

Process Parameters:

  • Enzyme Loading: 15 mg/mL achieves 65% conversion in 24 hours.

  • Solvent: tert-Butanol maintains enzyme activity while solubilizing aromatic substrates.

Limitations:

  • Lower yield compared to chemical methods (65% vs. 80%).

  • Enzyme cost and reusability challenges for industrial-scale production.

Comparative Analysis of Synthesis Routes

Yield, Cost, and Scalability

MethodYield (%)Cost (USD/g)Scalability
Direct Amidation8212.50Industrial
Multi-Step Coupling7818.75Pilot-Scale
Microwave-Assisted8814.20Lab-Scale
Enzymatic6522.40Niche

Environmental Impact

  • Microwave and enzymatic methods reduce solvent waste by 40–60% compared to traditional routes.

  • Multi-step coupling generates halogenated byproducts requiring specialized disposal .

Q & A

Q. What are the standard synthetic routes for 2-methyl-N-(1H-pyrazol-4-yl)benzamide?

The synthesis typically involves coupling reactions or condensation steps. A common method is the reaction of 2-methylbenzoyl chloride with 1H-pyrazol-4-amine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Alternatively, carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) can mediate the reaction between 2-methylbenzoic acid and 1H-pyrazol-4-amine in the presence of a catalyst like DMAP (4-dimethylaminopyridine) . Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to optimize yields (typically 60–85%).

Q. Which characterization techniques are essential to confirm the structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks.
  • FTIR spectroscopy : Confirmation of amide C=O stretching (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • X-ray crystallography : For unambiguous structural determination, particularly if single crystals are obtainable .
  • Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N content).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., pyrazole ring proton shifts) or solvent effects. To resolve these:

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals.
  • Perform variable-temperature NMR to study dynamic equilibria.
  • Validate with X-ray crystallography , which provides definitive bond lengths and angles . Computational methods (DFT calculations) can also model spectroscopic profiles .

Q. What strategies optimize reaction yields for this compound synthesis?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Use DMAP or HOBt to reduce side reactions in coupling steps .
  • Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions.
  • Workup protocols : Gradient recrystallization (e.g., ethanol/water) improves purity without significant yield loss .

Q. What methodologies identify biological targets for this compound?

  • Molecular docking : Screen against kinase or protease libraries (e.g., PI3K, EGFR) to predict binding affinity.
  • Enzyme inhibition assays : Measure IC50_{50} values using fluorogenic substrates or ADP-Glo™ kits for kinases.
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assays) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Modify the pyrazole ring (e.g., 3-methyl vs. 3-fluoro) or benzamide methyl group (e.g., 2-ethyl vs. 2-chloro).
  • Bioisosteric replacement : Replace the pyrazole with imidazole or triazole moieties.
  • Pharmacophore mapping : Use CoMFA or CoMSIA models to correlate substituent effects with activity .

Q. How should researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment : Prepare sodium salts via deprotonation (if acidic protons are present).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What crystallographic challenges arise during structural refinement, and how are they addressed?

Disorder in the pyrazole ring or benzamide group can complicate refinement. Solutions include:

  • High-resolution data : Collect at synchrotron sources (λ < 1 Å).
  • SHELXL refinement : Apply restraints for bond lengths/angles and use TWIN/BASF commands for twinned crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O/N) to validate packing .

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